

ATTO 565: Application Notes and Protocols for Immunofluorescence Staining

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, recognized for its exceptional performance in various fluorescence-based applications, including immunofluorescence (IF) staining.^{[1][2]} Its key characteristics include strong absorption, a high fluorescence quantum yield, and remarkable thermal and photostability.^{[1][2]} These features make **ATTO 565** an ideal candidate for high-resolution microscopy techniques such as stimulated emission depletion (STED) microscopy and single-molecule detection.^{[1][2]} In immunofluorescence, **ATTO 565**-conjugated secondary antibodies provide bright and stable signals, enabling the precise visualization and localization of target antigens within cells and tissues.

Spectroscopic and Photophysical Properties

The selection of a fluorophore is a critical step in designing a successful immunofluorescence experiment. The brightness and photostability of the dye directly impact the quality and reproducibility of the obtained data. **ATTO 565** exhibits a favorable combination of a high molar extinction coefficient and a high quantum yield, resulting in a bright fluorescent signal crucial for detecting low-abundance targets.

Property	Value	Reference
Excitation Maximum (λ_{ex})	563 nm	[3]
Emission Maximum (λ_{em})	592 nm	[3]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.90	[3]
Fluorescence Lifetime (τ)	4.0 ns	[1]

Experimental Protocols

A. Antibody Conjugation with ATTO 565 NHS Ester

This protocol describes the conjugation of **ATTO 565** N-hydroxysuccinimidyl (NHS) ester to a primary antibody. The NHS ester reacts with primary amine groups on the antibody to form a stable amide bond.

Materials:

- Primary antibody (free of amine-containing buffers like Tris or glycine)
- **ATTO 565** NHS ester
- Amine-free, anhydrous DMSO or DMF
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:

- Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL.
- If the antibody is in a buffer containing amines, dialyze it against PBS (pH 7.2-7.4) before proceeding.
- **ATTO 565 NHS Ester Solution Preparation:**
 - Immediately before use, dissolve the **ATTO 565** NHS ester in DMSO or DMF to a concentration of 2 mg/mL.
- **Conjugation Reaction:**
 - While gently stirring, add a 2-fold molar excess of the reactive dye solution to the antibody solution. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.
 - Incubate the reaction for 30 to 60 minutes at room temperature with constant or repeated stirring.
- **Purification of the Conjugate:**
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).
 - Collect the first colored fraction, which contains the **ATTO 565**-conjugated antibody.
- **Characterization (Optional):**
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for **ATTO 565**).

B. Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescence staining of adherent cells using an **ATTO 565**-conjugated secondary antibody.

Materials:

- Cultured cells on coverslips or in imaging plates
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS)
- Primary antibody (specific to the target antigen)
- **ATTO 565**-conjugated secondary antibody (specific to the host species of the primary antibody)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

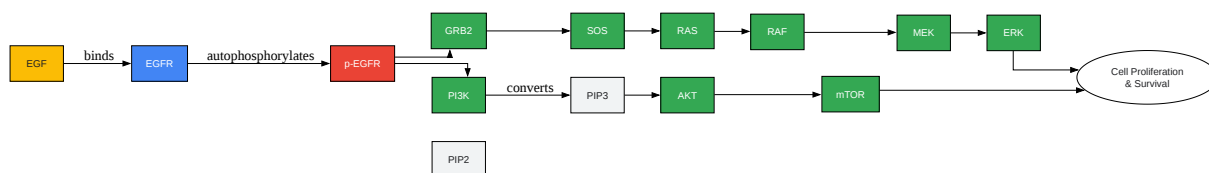
Procedure:

- Cell Culture and Fixation:
 - Culture cells to the desired confluency on sterile coverslips or imaging plates.
 - Aspirate the culture medium and rinse the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
 - Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:

- Incubate the cells with blocking buffer for at least 30 minutes at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS).
 - Incubate the cells with the diluted primary antibody for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the **ATTO 565**-conjugated secondary antibody in the antibody dilution buffer.
 - Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining and Mounting:
 - If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using a mounting medium.
 - Seal the coverslip to the slide and allow it to air dry.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for **ATTO 565** (Excitation: ~563 nm, Emission: ~592 nm).

Application Example: Visualization of the EGFR Signaling Pathway

Immunofluorescence staining with **ATTO 565**-conjugated antibodies is a powerful tool to study cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival, is a common subject of such investigations.[3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][4]



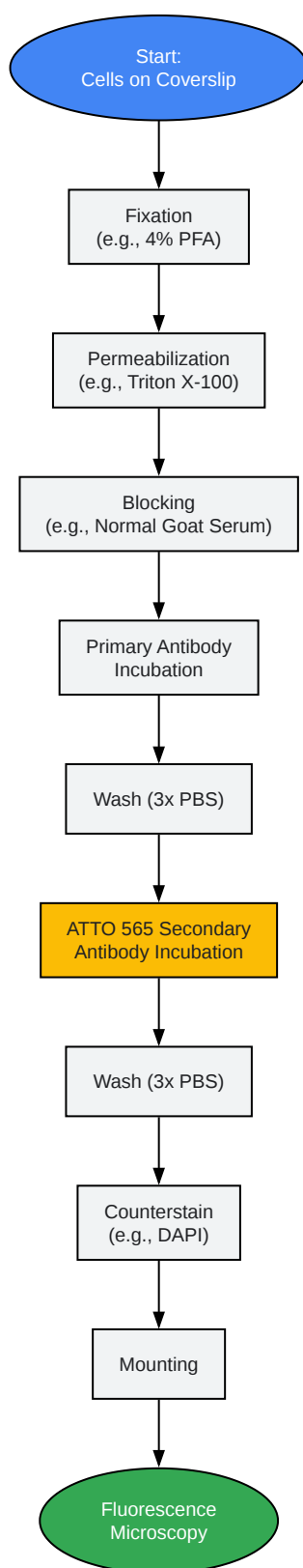
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Caption: EGFR Signaling Pathway visualized with **ATTO 565**.

This diagram illustrates the activation of the EGFR signaling cascade. Immunofluorescence can be used to visualize the localization and phosphorylation status of key proteins like EGFR, ERK, and AKT using specific primary antibodies and **ATTO 565**-conjugated secondary antibodies.

Experimental Workflow

The following diagram outlines the key steps in a typical immunofluorescence experiment using an **ATTO 565**-conjugated secondary antibody.



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Caption: Immunofluorescence Staining Workflow.

Troubleshooting

High background and weak or no signal are common issues in immunofluorescence. The following table provides potential causes and solutions.

Problem	Possible Cause	Suggested Solution
High Background	Insufficient blocking	Increase blocking time or change blocking agent.
Primary or secondary antibody concentration too high	Titrate antibody concentrations to find the optimal dilution.	
Inadequate washing	Increase the number or duration of wash steps.	
Weak or No Signal	Primary and secondary antibodies are incompatible	Ensure the secondary antibody is raised against the host species of the primary antibody.
Insufficient primary antibody	Increase the concentration or incubation time of the primary antibody.	
Protein of interest is not present or at low levels	Run a positive control to confirm protein expression. Consider using a signal amplification method.	
Photobleaching	Use an anti-fade mounting medium and minimize exposure to excitation light.	

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